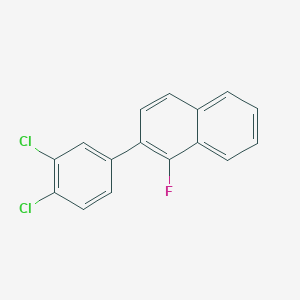![molecular formula C21H20O B15063225 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-37-0](/img/structure/B15063225.png)
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound known for its unique structure, which includes a six-membered oxygen-containing ring fused with an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are less documented but likely follow principles of green chemistry to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed bioactive effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran: shares similarities with other pyran derivatives, such as:
Uniqueness
What sets this compound apart is its unique indene moiety fused with the pyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62225-37-0 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H20O/c1-2-8-17-14-19(15-9-4-3-5-10-15)21-18-12-7-6-11-16(18)13-20(21)22-17/h3-7,9-12,14,19H,2,8,13H2,1H3 |
Clé InChI |
CHIFLDKNBRTGHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)



![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
![2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol](/img/structure/B15063184.png)
![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)

![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)

![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
